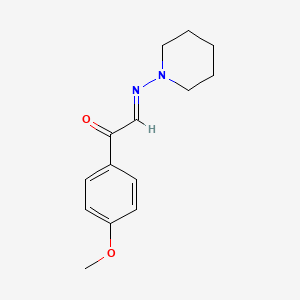
4'-Methoxy-2-(piperidinoimino)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methoxy-2-(piperidinoimino)acetophenone is an organic compound with the molecular formula C14H18N2O2 It is a derivative of acetophenone, characterized by the presence of a methoxy group at the para position and a piperidinoimino group at the ortho position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-2-(piperidinoimino)acetophenone typically involves the reaction of 4’-methoxyacetophenone with piperidine and an appropriate oxidizing agent. One common method is the condensation reaction between 4’-methoxyacetophenone and piperidine in the presence of an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of 4’-Methoxy-2-(piperidinoimino)acetophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Methoxy-2-(piperidinoimino)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Methoxy-2-(piperidinoimino)acetophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4’-Methoxy-2-(piperidinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
4’-Methoxy-2-(piperidinoimino)acetophenone can be compared with other acetophenone derivatives, such as:
4’-Methoxyacetophenone: Lacks the piperidinoimino group and has different chemical and biological properties.
2-(Piperidinoimino)acetophenone: Lacks the methoxy group and may have different reactivity and applications.
4’-Hydroxy-2-(piperidinoimino)acetophenone: Contains a hydroxy group instead of a methoxy group, which can affect its chemical behavior and biological activity.
The uniqueness of 4’-Methoxy-2-(piperidinoimino)acetophenone lies in the combination of the methoxy and piperidinoimino groups, which confer specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
25555-29-7 |
|---|---|
Molekularformel |
C14H18N2O2 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
(2E)-1-(4-methoxyphenyl)-2-piperidin-1-yliminoethanone |
InChI |
InChI=1S/C14H18N2O2/c1-18-13-7-5-12(6-8-13)14(17)11-15-16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3/b15-11+ |
InChI-Schlüssel |
MRAVBAYPPZLQLH-RVDMUPIBSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)/C=N/N2CCCCC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C=NN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B14702410.png)
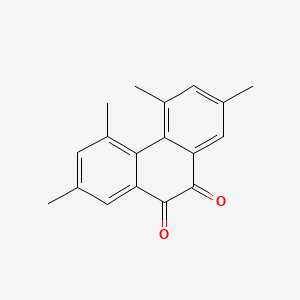
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl-](/img/structure/B14702414.png)
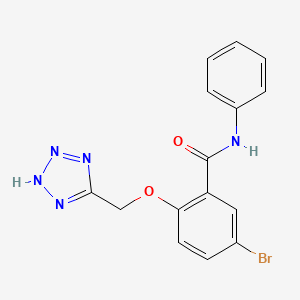

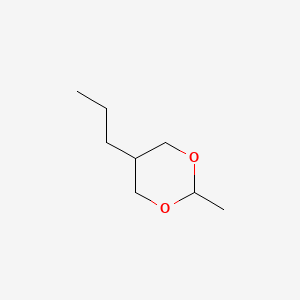

![N-[(1E)-2,2,2-Trichloroethylidene]acetamide](/img/structure/B14702445.png)
![[(Diethoxymethoxy)methyl]benzene](/img/structure/B14702452.png)

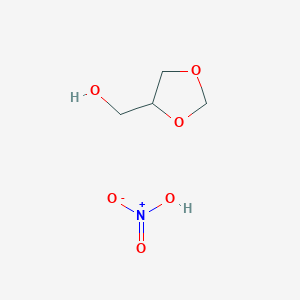


![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)
